2-Methyl-1,7-Naphthyridin

Übersicht

Beschreibung

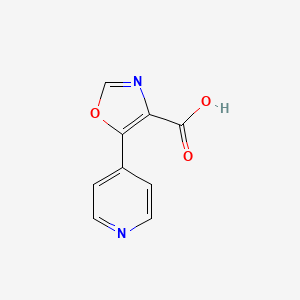

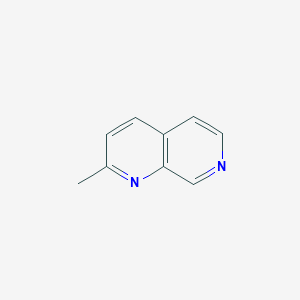

2-Methyl-1,7-naphthyridine is a heterocyclic compound . It is a derivative of naphthyridine, which is a class of compounds that have shown diverse biological activities and photochemical properties .

Synthesis Analysis

The synthesis of naphthyridines, including 2-Methyl-1,7-naphthyridine, has been a topic of interest in recent years. Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis

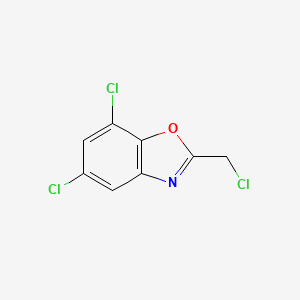

The molecular formula of 2-Methyl-1,7-naphthyridine is C9H8N2 . It is a derivative of naphthyridine, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis

Naphthyridines, including 2-Methyl-1,7-naphthyridine, have shown reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis

The average mass of 2-Methyl-1,7-naphthyridine is 144.173 Da . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Derivate von 2-Methyl-1,7-Naphthyridin wurden auf ihre potenziellen Antitumoreigenschaften untersucht. Diese Verbindungen können in Krebszellen in verschiedene zelluläre Prozesse eingreifen, was zu einem gehemmten Wachstum oder induziertem Zelltod führt . Die spezifischen Mechanismen, durch die sie ihre Antitumorwirkung entfalten, können variieren, einschließlich der Störung der DNA-Replikation, der Hemmung von Proteinkinasen oder der Induktion von Apoptose.

Antiinfektionsmittel

Naphthyridine, einschließlich this compound, haben sich als vielversprechende Antiinfektionsmittel erwiesen. Ihre Fähigkeit, gegen Bakterien, Viren und andere Krankheitserreger zu wirken, macht sie wertvoll für die Entwicklung neuer Antibiotika und antiviraler Medikamente . Die strukturelle Vielseitigkeit von Naphthyridinen ermöglicht die Synthese zahlreicher Derivate, die möglicherweise zu Verbindungen mit verbesserter Wirksamkeit und reduzierter Resistenz führen.

Neurologische Anwendungen

Untersuchungen haben gezeigt, dass Naphthyridinverbindungen neurologische Anwendungen haben können, möglicherweise als Behandlungen für neurodegenerative Erkrankungen oder als neuroprotektive Mittel . Ihre Interaktion mit neuronalen Bahnen und Neurotransmittersystemen könnte genutzt werden, um die Gehirnaktivität zu modulieren und therapeutische Vorteile zu erzielen.

Psychotrope Wirkungen

Es wurde festgestellt, dass einige Naphthyridine psychotrope Wirkungen haben, die das psychologische Verhalten und die mentalen Zustände beeinflussen . Diese Wirkungen könnten bei der Entwicklung von Medikamenten für psychiatrische Störungen wie Depression, Angstzustände oder Schizophrenie genutzt werden.

Auswirkungen auf das Herz-Kreislauf-System

Die Auswirkungen von Naphthyridinen auf das Herz-Kreislauf-System wurden untersucht, wobei einige Verbindungen ein Potenzial als Behandlungen für Herz-Kreislauf-Erkrankungen zeigen . Sie können die Blutdruckregulation, den Herzrhythmus und andere Aspekte der Herz-Kreislauf-Funktion beeinflussen.

Modulation der Immunantwort

Es wurde beobachtet, dass Naphthyridine die Immunantwort modulieren, was bei der Behandlung von Autoimmunerkrankungen oder bei der Verbesserung der Abwehr des Körpers gegen Infektionen von Vorteil sein könnte . Durch Anpassung der Aktivität von Immunzellen könnten diese Verbindungen bei der Regulierung von Entzündungen und Immunreaktionen helfen.

Wirkmechanismus

Target of Action

It’s known that naphthyridines, a class of compounds to which 2-methyl-1,7-naphthyridine belongs, have been found to target cytosine in dna, forming a pseudo-base pair . This interaction leads to fluorescence quenching of the naphthyridine compound .

Mode of Action

The mode of action of 2-Methyl-1,7-naphthyridine involves its interaction with DNA. Specifically, it targets cytosine to form a pseudo-base pair . This interaction results in the DNA-mediated electron transfer (ET) between the excited state of the naphthyridine compound and flanking nucleobases, most favorably with flanking guanines .

Biochemical Pathways

Naphthyridines have been suggested to be involved in cancer, particularly in the context of p53 mutant/null tumors . They catalyze the conversion of phosphatidylinositol-5-phosphate (PI5P) into phosphatidylinositol 4,5-bisphosphate (PI4,5P2) .

Pharmacokinetics

The synthesis and reactivity of naphthyridines, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains, have been studied .

Result of Action

Naphthyridine alkaloids, a class of compounds to which 2-methyl-1,7-naphthyridine belongs, have been found to display multiple activities, including anti-infectious, anticancer, neurological, psychotropic, cardiovascular, and immune response effects .

Action Environment

It’s known that naphthyridines are isolated mainly from marine organisms and terrestrial plants , suggesting that their action and efficacy might be influenced by the environmental conditions of these habitats.

Safety and Hazards

While specific safety data for 2-Methyl-1,7-naphthyridine was not found, safety data for a similar compound, 2-Methyl-1,8-naphthyridine, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Biochemische Analyse

Biochemical Properties

2-Methyl-1,7-naphthyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including kinases and receptors. For instance, 2-Methyl-1,7-naphthyridine has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways and cellular processes . Additionally, it interacts with receptors on the cell surface, influencing cellular responses and communication .

Cellular Effects

The effects of 2-Methyl-1,7-naphthyridine on cells are profound and varied. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Methyl-1,7-naphthyridine has been shown to affect the PI3K/AKT pathway, which is crucial for cell growth and survival . It also impacts gene expression by altering the transcriptional activity of certain genes, leading to changes in protein synthesis and cellular behavior . Furthermore, 2-Methyl-1,7-naphthyridine can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and energy production within cells .

Molecular Mechanism

At the molecular level, 2-Methyl-1,7-naphthyridine exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For instance, 2-Methyl-1,7-naphthyridine has been shown to inhibit the activity of certain kinases, thereby affecting phosphorylation events and signaling cascades . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

The effects of 2-Methyl-1,7-naphthyridine can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, 2-Methyl-1,7-naphthyridine may degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to 2-Methyl-1,7-naphthyridine can result in adaptive cellular responses, such as changes in gene expression and metabolic activity . These temporal effects are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-Methyl-1,7-naphthyridine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, 2-Methyl-1,7-naphthyridine can exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound in preclinical studies.

Eigenschaften

IUPAC Name |

2-methyl-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-2-3-8-4-5-10-6-9(8)11-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWNVMZYYSSWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)